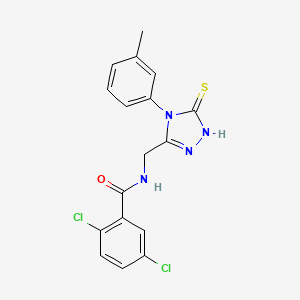
2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,5-dichloro-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dichlorobenzamide core linked to a thioxo-triazole moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The reported IC50 values were approximately 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells .
The biological activity of the compound is attributed to several mechanisms:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. It induces cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. This was evidenced by increased levels of apoptotic markers following treatment with the compound .
- Cell Cycle Arrest : By inhibiting topoisomerase II activity, the compound effectively causes cell cycle arrest, preventing cancer cells from dividing and proliferating .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 6.0 | Topoisomerase II inhibition |
| MCF-7 | 27.3 | Apoptosis induction |
| HCT-116 | 6.2 | Cell cycle arrest |
Study 1: Anticancer Efficacy
A study conducted by Arencibia et al. evaluated the anticancer efficacy of several triazole derivatives including our compound. The results indicated that it significantly inhibited cell growth in vitro and induced apoptosis through mitochondrial pathways .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cancer cells. It demonstrated that the compound's inhibition of topoisomerase II leads to DNA strand breaks and subsequent activation of apoptotic pathways .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-10-3-2-4-12(7-10)23-15(21-22-17(23)25)9-20-16(24)13-8-11(18)5-6-14(13)19/h2-8H,9H2,1H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKSSXDKDKFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














